molecular formula C10H11NO3 B1589003 6,7-Dimethoxyisoindolin-1-one CAS No. 59084-79-6

6,7-Dimethoxyisoindolin-1-one

Cat. No. B1589003
CAS RN: 59084-79-6
M. Wt: 193.2 g/mol
InChI Key: BOICGDOLOXVQPU-UHFFFAOYSA-N
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Description

6,7-Dimethoxyisoindolin-1-one is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is used in the field of organic chemistry as a building block .


Synthesis Analysis

The synthesis of isoindoline derivatives, including 6,7-Dimethoxyisoindolin-1-one, has been reported in various studies . One method involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another approach uses 3-alkylidenephtalides under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxyisoindolin-1-one consists of an isoindoline ring, which is a benzene ring fused to a five-membered nitrogen-containing ring, with methoxy groups attached at the 6 and 7 positions .


Chemical Reactions Analysis

While specific chemical reactions involving 6,7-Dimethoxyisoindolin-1-one are not detailed in the search results, isoindoline derivatives are known to participate in various chemical reactions. For instance, they can undergo reactions with primary amines .


Physical And Chemical Properties Analysis

6,7-Dimethoxyisoindolin-1-one is a solid at room temperature . Its boiling point and other physical properties are not specified in the search results .

Scientific Research Applications

  • HIV-1 Integrase Inhibitors

    • Method : Important structural features that are shared by many integrase strand transfer inhibitors (INSTIs) include a coplanar arrangement of three heteroatoms that chelate two catalytic Mg 2+ ions in the IN active site and a linked halophenyl ring that binds in the hydrophobic pocket formed by the complex of IN with viral DNA .
    • Results : These new analogues showed low micromolar inhibitory potency in in vitro HIV-1 integrase assays .
  • Ultrasonic-assisted Synthesis

    • Application : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .
    • Method : This practical synthesis is featured by group tolerance, high efficiency and yields. The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
    • Results : The synthesis resulted in a variety of 3-hydroxyisoindolin-1-ones with high efficiency and yields .
  • PI3Kγ Inhibitors

    • Application : Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors .
    • Method : Various molecular modeling studies were conducted with a series of isoindolin-1-one derivatives by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure .
    • Results : The results of these studies are not specified in the source .

Safety And Hazards

The safety data sheet for 6,7-Dimethoxyisoindolin-1-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The signal word is “Warning”, and the hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

6,7-dimethoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-7-4-3-6-5-11-10(12)8(6)9(7)14-2/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOICGDOLOXVQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNC2=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462257
Record name 6,7-dimethoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxyisoindolin-1-one

CAS RN

59084-79-6
Record name 2,3-Dihydro-6,7-dimethoxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59084-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dimethoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Rogolino, L Naesens, J Bartoli, M Carcelli… - Bioorganic …, 2021 - Elsevier
Seasonal influenza A and B viruses represent a global concern. Antiviral drugs are crucial to treat severe influenza in high-risk patients and prevent virus spread in case of a pandemic. …
Number of citations: 2 www.sciencedirect.com
XZ Zhao, K Maddali, C Marchand, Y Pommier… - Bioorganic & medicinal …, 2009 - Elsevier
Using our recently disclosed 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one and 4,5-dihydroxy-1H-isoindole-1,3(2H)-dione integrase inhibitors, we report differential effects on inhibitory …
Number of citations: 52 www.sciencedirect.com
N Kise, S Isemoto, T Sakurai - Tetrahedron, 2012 - Elsevier
The electroreduction of N-methyl, Np-anisyl, and N-unsubstituted phthalimides with aldehydes in the presence of chlorotrimethylsilane and triethylamine gave intermolecularly coupled …
Number of citations: 31 www.sciencedirect.com
F Zhang, R Zhao, L Zhu, Y Yu, S Liao, ZX Wang… - Cell Reports Physical …, 2022 - cell.com
The formation of thermodynamically accessible metallacycle is crucial to achieve site-selective C–H bond activation. Here, we report an isocyanide-bridging C–H activation through the …
Number of citations: 7 www.cell.com
LY Fu, J Ying, X Qi, JB Peng, XF Wu - The Journal of Organic …, 2019 - ACS Publications
A palladium-catalyzed C–H carbonylation of benzylamines for the synthesis of isoindolinone scaffolds has been developed. This protocol is conducted under gas-free conditions by …
Number of citations: 49 pubs.acs.org
F Che, Z Fu, T Shen, Y Lin, Q Song - Synthesis, 2015 - thieme-connect.com
A series of 3-pyrazolylisoindolinone derivatives were synthesized by a concise, efficient, three-component reaction of a 2-formylbenzoic acid, a primary amine (or ammonium hydroxide)…
Number of citations: 2 www.thieme-connect.com

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